molecular formula C6H6IN5O B3250414 3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 203180-01-2

3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No. B3250414
CAS RN: 203180-01-2
M. Wt: 291.05 g/mol
InChI Key: QKTOJCLKVFGMDI-UHFFFAOYSA-N
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Description

“3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is a chemical compound with the empirical formula C5H4IN5 . It has a molecular weight of 261.02 . The compound is solid in form .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in various studies . One study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Nc1ncnc2[nH]nc(I)c12 . The InChI key for this compound is HQAIUXZORKJOJY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its empirical formula is C5H4IN5 and it has a molecular weight of 261.02 .

Safety and Hazards

The compound “3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is classified as Acute Tox. 4 Oral according to the GHS classification . The signal word for this compound is “Warning” and it has the hazard statement H302 .

Future Directions

While specific future directions for “3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine” are not mentioned in the search results, research on pyrazolo[3,4-d]pyrimidine derivatives continues to be an active area of study . These compounds have potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

3-iodo-4-methoxy-2H-pyrazolo[3,4-d]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN5O/c1-13-5-2-3(7)11-12-4(2)9-6(8)10-5/h1H3,(H3,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTOJCLKVFGMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=NNC(=C21)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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